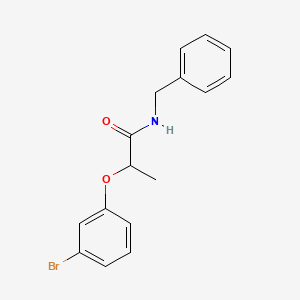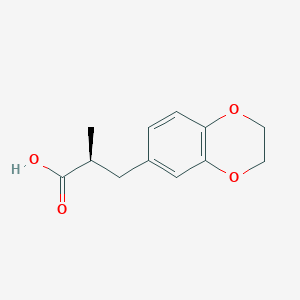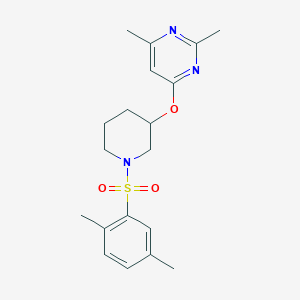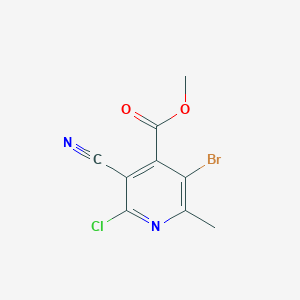![molecular formula C26H24FN5O2S B2486241 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-18-6](/img/structure/B2486241.png)
5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" belongs to a class of chemicals that incorporate multiple heterocyclic structures, such as benzylpiperazine, thiazolo[3,2-b][1,2,4]triazole, and furan moieties. These structures are known for their diverse biological activities and have been the subject of numerous studies in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. While the exact synthesis route for this compound is not specified, related compounds are synthesized through reactions that might include nucleophilic substitution, cyclization, and condensation steps (Menteşe et al., 2015). Such methods are critical for constructing the heterocyclic cores and attaching various substituents in precise positions.
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be determined using spectroscopic methods and computational chemistry. For instance, studies involving similar compounds have utilized DFT calculations and spectroscopic techniques to elucidate their conformations, molecular stability, and vibrational frequencies (Taşal & Kumalar, 2012). These analyses reveal the compound's electronic structure, including HOMO-LUMO gaps, which are indicative of its chemical reactivity and stability.
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of multiple functional groups. They can undergo reactions typical of furans, thiazoles, triazoles, and piperazines, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions. The specific electronic and steric properties of the substituents also play a significant role in dictating the course of these reactions.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular framework. For example, the planarity and rigidity of the molecule, as seen in similar compounds, can affect its solid-state packing and, consequently, its melting point and solubility in various solvents (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, can be inferred from the functional groups present. The nitrogen atoms in the piperazine and triazole rings can act as nucleophiles, while the furan and thiazole rings can undergo electrophilic substitution. The presence of fluorine atoms can influence the electronic distribution across the molecule, affecting its reactivity patterns.
- Structure and vibrational spectra study by Taşal and Kumalar (2012) (source)
- Synthesis and structural characterization by Kariuki, Abdel-Wahab, and El‐Hiti (2021) (source)
- Efficient synthesis series by Menteşe et al. (2015) (source)
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds containing elements of the structure, such as thiazole, triazole, and benzylpiperazine, have been explored for their biological activities. For example, molecules incorporating thiazole and triazole rings have shown promising antimicrobial and antifungal properties. These compounds were synthesized through various chemical reactions and evaluated against a range of bacterial and fungal strains, demonstrating significant activity in some cases (Basoğlu et al., 2013), (Patel et al., 2012).
Electrochromic Materials
Thiazolo[5,4-d]thiazole-containing copolymers have been synthesized and investigated for their electrochemical and electrochromic properties, showing potential for use in electrochromic devices due to their multichromic properties and low band-gap values. This indicates a promising avenue for the application of similar structures in materials science, particularly in the development of smart windows and display technologies (Akpinar et al., 2013).
Anti-Inflammatory and Analgesic Agents
Derivatives of thiazolo[3,2-b][1,2,4]triazole have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some of these compounds have shown significant activity in models of inflammation and pain, suggesting potential therapeutic applications for related compounds (Selvam et al., 2012), (Tozkoparan et al., 1999).
Antitumor Activity
Fluorinated benzothiazoles, related to the structural motifs in the compound of interest, have been studied for their cytotoxic properties against various cancer cell lines. These studies have provided insights into the potential of such compounds in the development of new antitumor agents, highlighting the importance of fluorine atoms and the benzothiazole core for activity (Hutchinson et al., 2001).
Pesticidal Activities
Thiazole derivatives have also been investigated for their pesticidal activities, with studies demonstrating effectiveness against mosquito larvae and phytopathogenic fungi. This suggests that compounds with similar structural features could be developed as new pesticides or fungicides, contributing to agricultural and public health sectors (Choi et al., 2015).
properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O2S/c27-20-10-8-19(9-11-20)22(31-14-12-30(13-15-31)17-18-5-2-1-3-6-18)23-25(33)32-26(35-23)28-24(29-32)21-7-4-16-34-21/h1-11,16,22,33H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQXLAGWDBTLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)

![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)


![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)

![(1R,5S)-N-phenyl-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2486175.png)
![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)
![Tert-Butyl 1,8-Diazaspiro[4.5]Decane-8-Carboxylate Hydrochloride](/img/structure/B2486179.png)
![6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2486180.png)
![(5R,8S)-10-(mesitylsulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2486181.png)